4-{2,5-dioxo-3-[(N'-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid
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Overview
Description
4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzoic acid moiety, and a phenylcarbamimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate compound. This intermediate is then reacted with p-toluenesulfonic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid: This compound shares a similar core structure but lacks the phenylcarbamimidoyl group.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Another related compound with a sulfonamide group instead of the benzoic acid moiety.
Uniqueness
The uniqueness of 4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N3O4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-[2,5-dioxo-3-(N'-phenylcarbamimidoyl)sulfanylpyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H15N3O4S/c19-18(20-12-4-2-1-3-5-12)26-14-10-15(22)21(16(14)23)13-8-6-11(7-9-13)17(24)25/h1-9,14H,10H2,(H2,19,20)(H,24,25) |
InChI Key |
XPNQUVNMEOCANK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SC(=NC3=CC=CC=C3)N |
Origin of Product |
United States |
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